Cellulose hydroxyethylate

Übersicht

Beschreibung

Hydroxyethyl cellulose, also known as Cellulose hydroxyethylate, is a gelling and thickening agent derived from cellulose. It is widely used in cosmetics, cleaning solutions, and other household products . Hydroxyethyl cellulose and methyl cellulose are frequently used with hydrophobic drugs in capsule formulations, to improve the drugs’ dissolution in the gastrointestinal fluids .

Molecular Structure Analysis

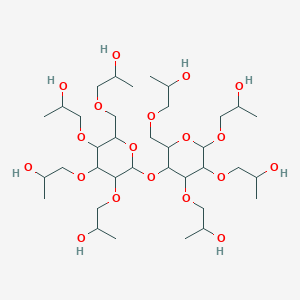

Cellulose consists of a repeating unit of glucose molecule comprising the O-4 atom as part of this repeated unit . Three reactive hydroxyl groups exist in each anhydroglucose unit (AGU) within the cellulose chain, a primary group at C6 and two secondary groups at C2 and C3 that are positioned in the plane of the ring .

Chemical Reactions Analysis

The catalytic hydrolysis of cellulose to produce 5-hydroxymethylfurfural (HMF) is a powerful means of biomass resources . The simulations show the synergistic effect between cellulose hydrolysis and multiphase mass transfer .

Physical And Chemical Properties Analysis

Hydroxyethyl cellulose is a polysaccharide derivative with gel thickening, emulsifying, bubble-forming, water-retaining, and stabilizing properties . It is non-ionic and water-soluble .

Wissenschaftliche Forschungsanwendungen

Raw Material Source : Cellulose and its derivatives, including cellulose hydroxyethylate, serve as renewable raw materials. They are used in the preparation of new compounds, such as cellulosic fibers and biocomposites, and can be modified through esterifications and etherifications (Figueiredo, Ismael, Anjo, & Duarte, 2010).

Nanomaterial Development : Cellulose nanocrystals, derived from this compound, are used as reinforcing agents in nanocomposites due to their low cost, availability, renewability, light weight, and unique morphology (Habibi, Lucia, & Rojas, 2010).

Biomedical Applications : Modified cellulose, such as hydroxyethyl cellulose, is notable for its use in biomedical applications, including in hydrogels for drug delivery, tissue engineering, wound dressing, bioimaging, and wearable sensors (Fu, Qi, Ma, & Wan, 2019).

Energy Harvesting : Cellulose-based piezoelectric and triboelectric nanogenerators, developed using this compound, are researched for their potential in energy harvesting, leveraging cellulose's crystallization and polar hydroxyl groups (Song, Shi, Hu, Xiong, Isogai, & Yang, 2021).

Composite Membrane Development : The integration of cellulose derivatives with other materials, such as hydroxyapatite, is investigated for applications in water purification, tissue engineering, drug delivery, and hemodialysis (Oprea & Voicu, 2020).

Surface Modification : this compound is used for surface modification of nanocrystals, improving their dispersion in polymeric matrices and enhancing their performance as reinforcing agents (Taipina, Ferrarezi, Yoshida, & Gonçalves, 2013).

Wirkmechanismus

Hydroxyethyl cellulose interacts with the solid surface through hydrogen bonding to thicken and prolong the formation time of a water-retaining film. It acts as a drug carrier or microsphere to entrap other drug molecules and form a viscous gel-like dispersion, enabling drug diffusion across biological membranes .

Safety and Hazards

Zukünftige Richtungen

The direct application of Hydroxyethyl cellulose faces certain challenges such as high dosage, suboptimal temperature resistance, and slow degradation . Future development should concentrate on hydrophobic modification of Hydroxyethyl cellulose long carbon chains and compounding with polymers to produce Hydroxyethyl cellulose-based composites that are suitable for wider application .

Eigenschaften

IUPAC Name |

1-[[3,4,5-tris(2-hydroxypropoxy)-6-[4,5,6-tris(2-hydroxypropoxy)-2-(2-hydroxypropoxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H70O19/c1-19(37)9-45-17-27-29(47-11-21(3)39)31(48-12-22(4)40)34(51-15-25(7)43)36(54-27)55-30-28(18-46-10-20(2)38)53-35(52-16-26(8)44)33(50-14-24(6)42)32(30)49-13-23(5)41/h19-44H,9-18H2,1-8H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFJVHKAPIXJTSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COCC1C(C(C(C(O1)OC2C(OC(C(C2OCC(C)O)OCC(C)O)OCC(C)O)COCC(C)O)OCC(C)O)OCC(C)O)OCC(C)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H70O19 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

806.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Soluble | |

| Details | MSDS | |

| Record name | Hydroxyethyl cellulose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11602 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Interacts with the solid surface through hydrogen bonding to thicken and prolong the formation time of a water-retaining film. Hydroxyethyl cellulose acts as a drug carrier or microsphere to entrap other drug molecules and form a viscous gel-like dispersion, enabling drug diffusion across biological membranes. | |

| Record name | Hydroxyethyl cellulose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11602 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

9004-62-0 | |

| Record name | Hydroxyethyl cellulose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11602 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Melting Point |

Decomposes at 205ºC as Cellosize | |

| Details | Cellosize product information | |

| Record name | Hydroxyethyl cellulose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11602 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Pentasodium;4-[[3-[(2,4-disulfonatophenyl)carbamoyl]-5-[[3-[(2,4-disulfonatophenyl)carbamoyl]-5-[(2-sulfanyl-4-sulfonatophenyl)carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzene-1,3-disulfonate](/img/structure/B8252026.png)

![1-Methyl-1,6-diazaspiro[3.4]octane dihydrochloride](/img/structure/B8252051.png)